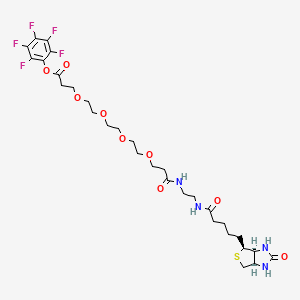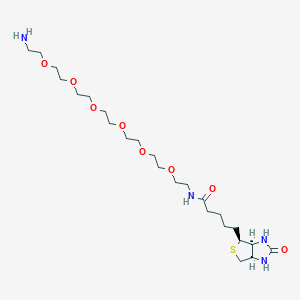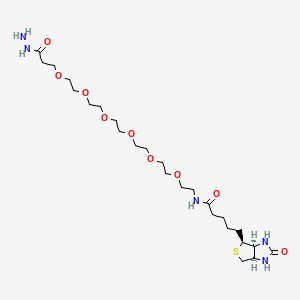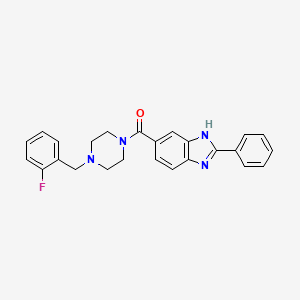
Biotin-EDA-PEG4-PFP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-EDA-PEG4-PFP is a Biotin PEG Linker. This biochemical will react with primary amino groups (-NH2) to form stable, irreversible amide bonds. PEG Linkers may be useful in the development of antibody drug conjugates.
Aplicaciones Científicas De Investigación
Biochip Platforms for Protease Activity Monitoring
Polyethylene glycol (PEG)-grafting antifouling surfaces utilizing plasma copolymerized techniques have been developed to monitor protease activity in complex media. The innovative approach involves varying the mixing ratio of PEG and ethylenediamine (EDA) precursors, resulting in easy control over surface amine density while preserving the internal PEG structure. These surfaces exhibit significant reduction in nonspecific protein adsorption in serum-containing media, a notable improvement over plasma polymerized-EDA (PP-E) films without PEG. When employed in Surface Plasmon Resonance (SPR) sensor chips, these films facilitate real-time, label-free measurement of matrix metalloproteinase activity in cell culture media, representing a leap forward in biochip platforms for biological applications (Park et al., 2019).
Targeted Delivery in Cancer Therapy
Biotin-PEG conjugates have been instrumental in developing targeted delivery systems, particularly for cancer therapy. For instance, a biotin-polyethylene glycol (PEG)-epidermal growth factor (EGF) conjugate was immobilized onto the surface of avidin-modified adenovirus (ADV-Avi) to deliver ADV specifically to EGF receptor over-expressing cancer cells, showcasing increased intracellular uptake and GFP expression in target cells (Park et al., 2008). Furthermore, multifunctional Biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles were engineered to selectively eliminate cancer cells by enhancing cancer cell uptake via receptor-mediated endocytosis and responding to the stimulus of cancer cell excessive secreted protease MMP-2 to release the anticancer drug in a targeted manner (Chen et al., 2015).
Quantum Dot Enhancement and Drug Delivery Systems
Biotin-PEG conjugates have been used to enhance the stability and biological functionalities of quantum dots (QDs), promoting water-solubility and biocompatibility. The ligands consist of a PEG single chain to promote hydrophilicity, a dihydrolipoic acid (DHLA) unit for strong anchoring onto the QD surface, and a potential biological functional group (e.g., biotin) at the other end of the PEG. This results in stable, water-soluble QDs with simple and easy access to various biological entities (Susumu et al., 2007). In another application, Biotin-conjugated PEGylated porphyrin self-assembled nanoparticles co-target mitochondria and lysosomes for advanced chemo-photodynamic combination therapy, showcasing enhanced cytotoxicity after PDT action (Purushothaman et al., 2019).
Stimuli-Sensitive Pharmaceutical Nanocarriers
Biotin-PEG conjugates have been integrated into SMART drug delivery systems, creating double-targeted, pH-responsive pharmaceutical nanocarriers. These systems are capable of targeting specific cells or organs and respond to local stimuli, such as decreased pH values in tumors or infarcts. The presence of biotin or other moieties on the surface of nanocarriers provides specific binding capabilities, which are activated upon brief incubation at lower pH values, enabling targeted and effective internalization by cells (Sawant et al., 2006).
Propiedades
Nombre del producto |
Biotin-EDA-PEG4-PFP |
|---|---|
Fórmula molecular |
C30H41F5N4O9S |
Peso molecular |
728.73 |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H41F5N4O9S/c31-23-24(32)26(34)29(27(35)25(23)33)48-22(42)6-10-45-12-14-47-16-15-46-13-11-44-9-5-21(41)37-8-7-36-20(40)4-2-1-3-19-28-18(17-49-19)38-30(43)39-28/h18-19,28H,1-17H2,(H,36,40)(H,37,41)(H2,38,39,43)/t18-,19-,28-/m0/s1 |
Clave InChI |
RRFOOKGLXSZDRA-CLWPXKJUSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
Apariencia |
Solid powder |
Pureza |
>95% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Biotin-EDA-PEG4-PFP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B1192325.png)


![[(3aR,4R,9bR)-4-(hydroxymethyl)-8-[2-(2-methoxyphenyl)ethynyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B1192335.png)